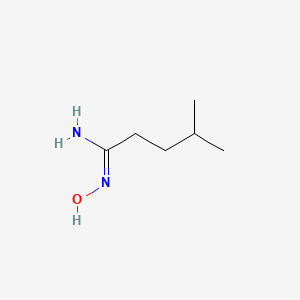

N'-hydroxy-4-methylpentanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

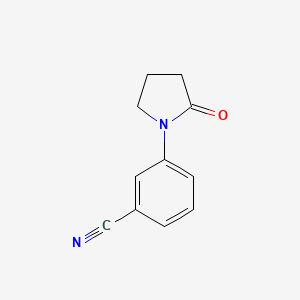

“N’-hydroxy-4-methylpentanimidamide” is a chemical compound with the CAS Number: 188719-92-8 . It has a molecular weight of 130.19 and is typically in powder form . The IUPAC name for this compound is (1Z)-N’-hydroxy-4-methylpentanimidamide .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-4-methylpentanimidamide” is 1S/C6H14N2O/c1-5(2)3-4-6(7)8-9/h5-6H,3-4,7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“N’-hydroxy-4-methylpentanimidamide” is a powder at room temperature . It has a melting point of 56-58 degrees Celsius .Scientific Research Applications

Pharmacokinetics and Clinical Applications

N'-hydroxy-4-methylpentanimidamide, known for its ultra-short-acting opioid properties, has been extensively studied for its clinical applications, particularly in anesthesia and pain management. A study highlighted the unique pharmacokinetics of remifentanil, a derivative, emphasizing its rapid onset, ease of titration, and short half-life, facilitated by its esterase-metabolized structure. This makes it suitable for a variety of clinical scenarios, including neonatal applications, offering intense analgesia and anesthesia with a quick recovery profile (Kamata & Tobias, 2016).

Analgesia Efficacy and Mechanisms

Investigations into the analgesic efficacy of compounds like remifentanil reveal its potent opioid activity and ultra-short half-life, attributes that stem from its chemical structure that includes a methyl-ester ring. This configuration allows for rapid metabolism by non-specific plasma and tissue esterases, ensuring rapid elimination and consistent pharmacokinetics across all age groups. Its efficacy in neonates as an analgesic during various medical procedures showcases its broad clinical applicability and potential for sedation in intensive care settings (Kamata & Tobias, 2016).

Comparative Studies and Alternative Applications

In a comparative analysis, remifentanil was evaluated against fentanyl in patients undergoing craniotomy for supratentorial space-occupying lesions. The study aimed to assess the alternative opioid's suitability during elective surgeries, contributing to the understanding of its advantages and limitations in specific surgical contexts. Such studies are crucial for refining clinical practices and optimizing patient care by leveraging the unique properties of ultra-short-acting opioids (Guy et al., 1997).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the MSDS for detailed safety information .

properties

IUPAC Name |

N'-hydroxy-4-methylpentanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLARMYIQLINDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4-methylpentanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(1-methylethoxy)phenyl]sulfonyl]Piperazine](/img/structure/B1648096.png)

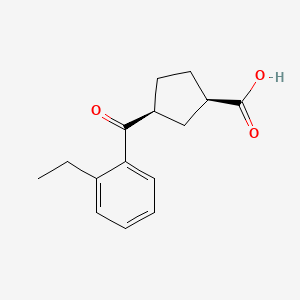

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648110.png)

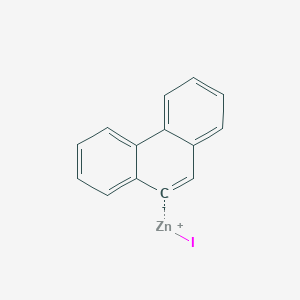

![Tert-butyl 3-[(4-cyano-2-methoxyphenoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1648145.png)